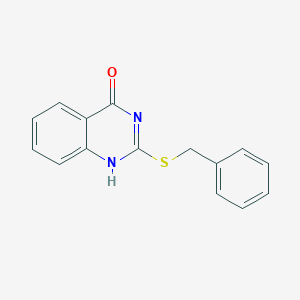
2-benzylsulfanyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative known for its potential biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
The synthesis of 2-benzylsulfanyl-1H-quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide . The mixture is refluxed for several hours to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
2-benzylsulfanyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-benzylsulfanyl-1H-quinazolin-4-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparaison Avec Des Composés Similaires
2-benzylsulfanyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-sulfanylquinazolin-4-one: Similar in structure but lacks the benzyl group, which may affect its biological activity.
2-alkylsulfanylquinazolin-4-one: These compounds have different alkyl groups instead of the benzyl group, leading to variations in their pharmacological properties.
2-arylquinazolin-4-one: These derivatives have aryl groups, which can significantly alter their biological activities compared to the benzyl-substituted compound.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCWCXNSKYVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate](/img/structure/B7744077.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744087.png)
![4-[(6,8-Dichloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid](/img/structure/B7744088.png)
![Ethyl 6,8-dichloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B7744096.png)
![3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744109.png)
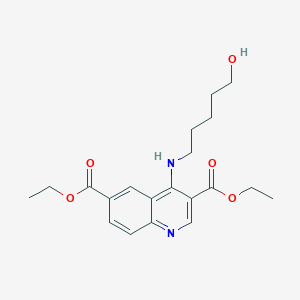
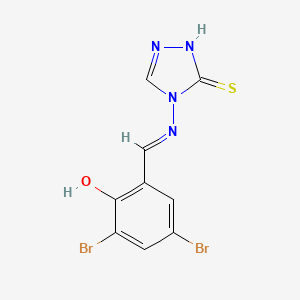
![2-methoxy-6-nitro-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenol](/img/structure/B7744133.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744139.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)
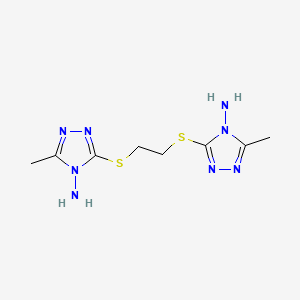
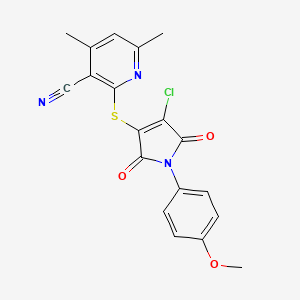
![4,6-Dimethyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7744160.png)
![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)
